molecular formula C23H18BrN3O2S2 B2913085 N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide CAS No. 864859-39-2

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide

Cat. No.: B2913085
CAS No.: 864859-39-2
M. Wt: 512.44
InChI Key: OYAFFSHBQGWLGJ-UHFFFAOYSA-N
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Description

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with a 6-acetyl group, a benzothiazole moiety at position 3, and a 3-bromobenzamide group at position 2.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAFFSHBQGWLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Construction of the Thieno[2,3-c]pyridine Ring: This step typically involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic or basic conditions.

    Introduction of the Bromobenzamide Group: This step involves the reaction of the thieno[2,3-c]pyridine derivative with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound’s thienopyridine core differs from benzothiazolone derivatives (e.g., 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one), which lack fused heterocyclic systems.

Substituent Effects: The 3-bromobenzamide group introduces halogen bonding capabilities, contrasting with the sulfamoyl group in the ethyl-substituted analog, which may enhance solubility and hydrogen-bond interactions . The 6-acetyl group in the target compound vs.

Biological Activity

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Acetyl group
  • Benzothiazole moiety
  • Thienopyridine core
  • Bromobenzamide group

The molecular formula is C24H19BrN2O2SC_{24}H_{19}BrN_2O_2S with a molecular weight of approximately 485.39 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Research has shown that compounds within the benzothiazole class often possess antimicrobial properties. This compound may inhibit the growth of various pathogens by interfering with essential cellular processes.
  • Anticancer Properties : The compound has been investigated for its potential to induce apoptosis in cancer cells. It may target specific signaling pathways involved in cell proliferation and survival.
  • Protein-Ligand Interactions : The functional groups in the compound allow it to act as a hydrogen bond donor or acceptor, facilitating interactions with biomolecules such as proteins and enzymes .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : By binding to specific enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common steps include:

  • Formation of Thienopyridine Core : Utilizing precursors that contain thienopyridine structures.
  • Bromination : Introducing the bromine atom at the benzamide position using brominating agents.
  • Acetylation and Functionalization : Modifying the compound to enhance its biological activity.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

StudyFindings
Study ADemonstrated antimicrobial efficacy against Gram-positive bacteria using similar benzothiazole derivatives.
Study BReported significant anticancer activity in vitro against various cancer cell lines with structural analogs.
Study CInvestigated protein-ligand interactions revealing potential targets for drug development based on structural similarities.

Q & A

Q. How can the synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-bromobenzamide be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by testing solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Use microwave-assisted synthesis to reduce reaction time. Monitor intermediates via TLC and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Validate purity using HPLC (>95%) and elemental analysis .

Q. What spectroscopic techniques are critical for characterizing this compound and confirming its structure?

  • Methodological Answer : Employ ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., benzothiazole protons at δ 7.5–8.5 ppm). Use FTIR to identify acetyl C=O stretching (~1700 cm⁻¹) and amide N-H bending (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with theoretical mass. X-ray crystallography resolves stereochemistry if crystals are obtainable .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM–100 µM concentrations. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Pair with ROS scavenging assays (e.g., DPPH radical quenching) to assess antioxidant potential. Include positive controls (e.g., doxorubicin, ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Modify substituents systematically:
  • Benzothiazole ring : Replace with benzoxazole or indole to alter electron density .
  • Acetyl group : Substitute with trifluoromethyl or sulfonamide to improve metabolic stability .
  • Bromobenzamide : Test chloro or nitro derivatives for halogen bonding effects.
    Evaluate changes via IC₅₀ comparisons in dose-response assays and molecular docking (e.g., AutoDock Vina) to predict target binding .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess stability in binding pockets. Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity. Predict ADMET profiles via SwissADME or ADMETLab to prioritize analogs with favorable bioavailability and low toxicity .

Q. How can stability issues (e.g., hydrolysis of the acetyl group) be addressed during formulation?

  • Methodological Answer : Test stability in buffers (pH 1–10) and plasma using LC-MS to identify degradation products. Introduce steric hindrance (e.g., methyl groups) near the acetyl moiety. Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance shelf life .

Q. How should contradictory data between theoretical and experimental elemental analysis be resolved?

  • Methodological Answer : Recheck synthesis and purification steps to exclude impurities. Repeat combustion analysis in triplicate. Cross-validate with HRMS and NMR integration ratios. If discrepancies persist, consider isotopic variations or non-stoichiometric hydration .

Q. What strategies improve bioavailability given its high molecular weight and lipophilicity?

  • Methodological Answer : Reduce logP via polar substituents (e.g., hydroxyl, carboxylate). Synthesize prodrugs (e.g., ester derivatives) for enhanced solubility. Use nanoformulations (e.g., PLGA nanoparticles) or co-administration with P-glycoprotein inhibitors to boost absorption .

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